molecular formula C20H15ClN2O2 B11338554 5-chloro-3,6-dimethyl-N-(quinolin-8-yl)-1-benzofuran-2-carboxamide

5-chloro-3,6-dimethyl-N-(quinolin-8-yl)-1-benzofuran-2-carboxamide

Cat. No.: B11338554
M. Wt: 350.8 g/mol
InChI Key: UVDCKQMIQCOJAP-UHFFFAOYSA-N
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Description

5-chloro-3,6-dimethyl-N-(quinolin-8-yl)-1-benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran carboxamides. This compound is characterized by the presence of a benzofuran ring, a quinoline moiety, and various substituents including chlorine and methyl groups. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3,6-dimethyl-N-(quinolin-8-yl)-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenols and aldehydes or ketones.

    Introduction of Substituents: Chlorine and methyl groups can be introduced through halogenation and alkylation reactions, respectively.

    Coupling with Quinoline: The quinoline moiety can be attached via amide bond formation using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions could target the quinoline moiety, potentially converting it to tetrahydroquinoline derivatives.

    Substitution: Electrophilic aromatic substitution reactions could occur at the benzofuran or quinoline rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methyl groups could yield carboxylic acids, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, 5-chloro-3,6-dimethyl-N-(quinolin-8-yl)-1-benzofuran-2-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, this compound may exhibit interesting pharmacological properties. Compounds with benzofuran and quinoline moieties are often investigated for their potential as antimicrobial, antiviral, and anticancer agents.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic applications. Its structure suggests it may interact with various biological targets, making it a candidate for drug development.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-chloro-3,6-dimethyl-N-(quinolin-8-yl)-1-benzofuran-2-carboxamide would depend on its specific biological activity. Generally, compounds with similar structures may interact with enzymes, receptors, or other proteins, modulating their activity. The quinoline moiety, for example, is known to interact with DNA and enzymes involved in DNA replication and repair.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-3,6-dimethyl-1-benzofuran-2-carboxamide: Lacks the quinoline moiety.

    3,6-dimethyl-N-(quinolin-8-yl)-1-benzofuran-2-carboxamide: Lacks the chlorine substituent.

    5-chloro-3,6-dimethyl-1-benzofuran-2-carboxylic acid: Contains a carboxylic acid group instead of the amide.

Uniqueness

The presence of both the quinoline moiety and the benzofuran ring, along with the specific substituents, makes 5-chloro-3,6-dimethyl-N-(quinolin-8-yl)-1-benzofuran-2-carboxamide unique. This combination of structural features may confer distinct biological activities and chemical reactivity, setting it apart from similar compounds.

Properties

Molecular Formula

C20H15ClN2O2

Molecular Weight

350.8 g/mol

IUPAC Name

5-chloro-3,6-dimethyl-N-quinolin-8-yl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C20H15ClN2O2/c1-11-9-17-14(10-15(11)21)12(2)19(25-17)20(24)23-16-7-3-5-13-6-4-8-22-18(13)16/h3-10H,1-2H3,(H,23,24)

InChI Key

UVDCKQMIQCOJAP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=C(O2)C(=O)NC3=CC=CC4=C3N=CC=C4)C

Origin of Product

United States

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